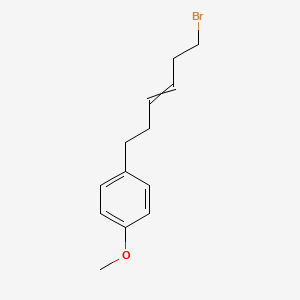

6-(4-Methoxyphenyl)-3-hexenyl bromide

説明

6-(4-Methoxyphenyl)-3-hexenyl bromide is an organobromine compound featuring a hexenyl chain substituted with a 4-methoxyphenyl group at the 6-position and a bromine atom at the terminal position. This structure combines a conjugated alkene system with an electron-rich aromatic moiety, making it valuable in organic synthesis and medicinal chemistry.

Synthesis: The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, describes the use of phenacyl bromide in ethanolic KOH to functionalize pyrimidine derivatives, a method adaptable to introducing the 4-methoxyphenyl group. Similarly, highlights the use of 4-methoxyphenylmagnesium bromide in sulfone synthesis, suggesting Grignard reagent compatibility for analogous structures.

特性

分子式 |

C13H17BrO |

|---|---|

分子量 |

269.18 g/mol |

IUPAC名 |

1-(6-bromohex-3-enyl)-4-methoxybenzene |

InChI |

InChI=1S/C13H17BrO/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h2-3,7-10H,4-6,11H2,1H3 |

InChIキー |

GHIICPFQSWGGJY-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)CCC=CCCBr |

製品の起源 |

United States |

類似化合物との比較

Key Properties :

- Reactivity : The bromine atom facilitates alkylation or elimination reactions, while the 4-methoxyphenyl group enhances electron delocalization.

- Applications: Potential roles in drug intermediates (e.g., HIV inhibitors, calcium channel blockers) and agrochemicals (e.g., insect pheromone analogs) are inferred from structural analogs in the evidence .

Comparison with Similar Compounds

Structural Analogs and Reactivity

Table 1: Comparison of Reaction Yields and Substituent Effects

Key Findings :

- Steric and Electronic Effects : EMAC2060 () shows reduced yields (<80%) compared to simpler bromides, likely due to bulky thiazolyl groups. In contrast, 6-(4-Methoxyphenyl)-3-hexenyl bromide’s linear structure may favor higher reactivity .

- Synthetic Flexibility : Phosphonium bromides () and phenacyl bromides () exhibit versatility in forming heterocycles, but allylic bromides like the target compound enable unique alkene functionalization pathways .

Electronic and Spectroscopic Properties

Table 2: Substituent Effects on UV-Vis and Emission Spectra

Key Findings :

- π-Electron Delocalization : The 4-methoxyphenyl group in quinazolines () reduces emission intensity by disrupting intramolecular charge transfer (ICT), a trend that may extend to the target compound in polar solvents .

- Bioactivity : (Z)-3-Hexenyl derivatives () exhibit strong insect olfactory responses, suggesting that 6-(4-Methoxyphenyl)-3-hexenyl bromide could serve as a pheromone analog or agrochemical intermediate .

Table 3: Bioactivity Comparison

Key Findings :

- Therapeutic Potential: The 4-methoxyphenyl group in diltiazem analogs () enhances metabolic stability, a property that could be leveraged in designing drug derivatives of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。